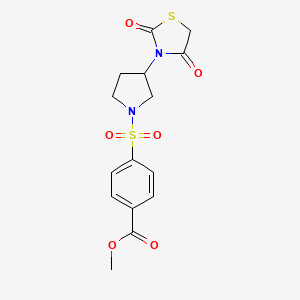

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a structurally complex compound characterized by:

- A methyl benzoate core.

- A pyrrolidine ring substituted at the 3-position with a 2,4-dioxothiazolidin-3-yl moiety.

- A sulfonyl group bridging the pyrrolidine and benzoate moieties.

The sulfonamide linker may enhance solubility and binding affinity, while the methyl ester influences pharmacokinetics through hydrolysis rates.

Properties

IUPAC Name |

methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2/c1-23-14(19)10-2-4-12(5-3-10)25(21,22)16-7-6-11(8-16)17-13(18)9-24-15(17)20/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUQJAMBBNLKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various sulfonamide derivatives .

Scientific Research Applications

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The thiazolidine and pyrrolidine moieties can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Target Compound vs. Ethyl Benzoate Derivatives ()

The compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester framework but differ critically:

The sulfonamide linker likely enhances polarity and solubility relative to the amino/thio/ethoxy linkers in compounds .

Contrast with Pyridine Derivatives ()

Pyridine derivatives in feature tert-butyldimethylsilyl (TBS)-protected hydroxymethyl groups on pyrrolidine and halogen substituents (e.g., iodine). Unlike these, the target compound:

- Lacks pyridine rings or silyl protecting groups.

- Incorporates a thiazolidinone instead of TBS-hydroxymethyl substituents, suggesting divergent synthetic pathways and biological targets (e.g., antidiabetic vs. nucleophilic substitution intermediates) .

Pharmacological Potential

- Thiazolidinone Role: The 2,4-dioxothiazolidin-3-yl group is a PPARγ-activating motif, contrasting with compounds’ pyridazine/isoxazole groups, which may target kinases or inflammatory pathways .

- Sulfonamide Advantage : Sulfonyl groups improve membrane permeability and binding to charged protein pockets, unlike the neutral linkers in I-6230 or I-6373 .

Physicochemical Properties

| Property | Target Compound | I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) |

|---|---|---|

| Molecular Weight | Higher (~435 g/mol*) | Lower (~379 g/mol) |

| Polarity | Increased (sulfonamide, thiazolidinone) | Moderate (amine linker, pyridazine) |

| Solubility | Likely higher in aqueous media | Lower due to ethyl ester and hydrophobic pyridazine |

*Estimated based on structure.

Data Table: Structural Comparison

| Compound Name | Ester Group | Linker Type | Core Substituent | Hypothesized Activity |

|---|---|---|---|---|

| Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate | Methyl | Sulfonyl | Pyrrolidine + thiazolidinone | PPARγ agonism (antidiabetic) |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl | Amino | Phenethyl + pyridazine | Kinase inhibition |

| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl | Thio | Phenethyl + methylisoxazole | Anti-inflammatory |

Biological Activity

Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of thiazolidine, pyrrolidine, and benzoate moieties, which contribute to its diverse biological properties. The molecular formula is with a molecular weight of approximately 385.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to the inhibition of specific enzymes.

- Receptor Modulation: The thiazolidine and pyrrolidine structures allow for interactions with cellular receptors, modulating their activity and influencing various signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of Methyl 4-((3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate exhibit antimicrobial properties. A study demonstrated that related thiazolidine compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. It appears to inhibit pro-inflammatory cytokines and mediators, which could make it beneficial in conditions characterized by chronic inflammation .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In vitro studies indicated that it could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The presence of the dioxothiazolidine moiety is believed to enhance its efficacy against certain cancer types .

Study on Tyrosinase Inhibition

A comparative study on similar compounds revealed that certain derivatives exhibited potent tyrosinase inhibitory activity. For example, analogs derived from thiazolidine structures demonstrated IC50 values significantly lower than standard inhibitors like kojic acid, indicating their potential use in treating hyperpigmentation disorders .

Cytotoxicity Assessment

In cytotoxicity assays conducted on B16F10 murine melanoma cells, several analogs were evaluated for their safety profile. Notably, some derivatives did not exhibit cytotoxicity at concentrations up to 20 µM, while others showed significant cytotoxic effects at lower concentrations .

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 0–5°C for sulfonation, 60–80°C for coupling).

- Solvent selection (DMF for polar aprotic environments, pyridine for acid scavenging).

- Purification via column chromatography or recrystallization to isolate the final product (>95% purity) .

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:

A combination of analytical techniques is used:

Basic: What preliminary biological screening methods are recommended for this compound?

Methodological Answer:

- Antibacterial Assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC₅₀ calculations .

- Enzyme Inhibition : Test against targets like aldose reductase or PPAR-γ (common for thiazolidinones) using spectrophotometric assays .

Advanced: How can reaction yields be optimized during the coupling step?

Methodological Answer:

- Solvent Optimization : Replace DMF with dichloromethane (DCM) for less polar intermediates to reduce side reactions.

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are involved .

- Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) to balance reactivity and decomposition.

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: What strategies are used to resolve contradictory biological activity data?

Methodological Answer:

Purity Verification : Re-analyze compound purity via HPLC (>99%) to rule out impurities as confounding factors .

Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 μM) to identify biphasic effects.

Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate specificity for suspected targets (e.g., PPAR-γ vs. unrelated kinases) .

Solubility Adjustments : Employ co-solvents (e.g., DMSO/PBS mixtures) to ensure homogeneous distribution in assays .

Advanced: How can computational methods guide mechanistic studies?

Methodological Answer:

- Molecular Docking : Simulate interactions with PPAR-γ or aldose reductase using AutoDock Vina, focusing on hydrogen bonding with the thiazolidinone carbonyl .

- MD Simulations : Analyze stability of the sulfonyl-pyrrolidine linkage in aqueous environments (e.g., GROMACS, 100 ns trajectories) .

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the benzoate) to predict bioactivity trends .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of pyridine or DMF vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify decomposition points .

- Photodegradation : Expose to UV light (254 nm) for 24–72 hours and monitor via HPLC for degradation products .

- Hydrolytic Resistance : Incubate in buffered solutions (pH 2–12) at 37°C for 1 week; assess integrity via -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.